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Introduction: The Challenge of Steric Hindrance in
Peptide Synthesis

The synthesis of peptides and peptidomimetics is a cornerstone of modern drug discovery and
biochemical research. While standard peptide coupling protocols are well-established, the
incorporation of sterically hindered amino acids presents a significant synthetic hurdle. Amino
acids such as a,a-disubstituted residues (e.g., Aib, a-aminoisobutyric acid), N-methylated
amino acids, or those with bulky side chains (e.g., Boc-Arg(Boc)z) can dramatically slow down

reaction kinetics, leading to incomplete couplings, low yields, and undesired side reactions.[1]
[2][3] The bulky tert-butyloxycarbonyl (Boc) protecting group further exacerbates this issue.[2]

This technical guide provides an in-depth analysis of the factors governing the successful
coupling of these challenging monomers. It outlines rational strategies for selecting coupling
reagents, additives, and reaction conditions, and provides detailed, field-proven protocols to
empower researchers to overcome these synthetic obstacles.

Understanding the Core Problem
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Steric hindrance impedes peptide bond formation by physically obstructing the approach of the
nucleophilic amine to the electrophilic carbonyl carbon of the activated amino acid. This leads
to several critical issues:

e Incomplete Acylation: The reaction may stall, leaving unreacted N-terminal amines which
results in deletion sequences that are difficult to purify.

o Epimerization/Racemization: Harsh conditions or extended reaction times required to force
the coupling can lead to the loss of stereochemical integrity at the a-carbon, particularly
through the formation of a planar 5(4H)-oxazolone intermediate.[4]

o Side Reactions: Slow coupling rates can allow competing side reactions to become
significant. With uronium/aminium reagents like HATU, this can include guanidinylation of the
free N-terminus, which caps the peptide chain permanently.[2][5] For residues like Boc-
Arg(Boc)z, intramolecular cyclization to form a d-lactam is a major competing pathway.[3]

Strategic Selection of Coupling Reagents

Standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or
diisopropylcarbodiimide (DIC) are often insufficient for driving sterically demanding couplings to
completion.[1] A more potent activation strategy is required. The reagents of choice are
typically onium salts, which form highly reactive intermediates.[1][2]

Onium Salts: The Powerhouses of Peptide Coupling

Onium salts are broadly categorized into aminium/uronium salts and phosphonium salts. They
function by reacting with the carboxylate to form highly reactive active esters.

e Aminium/Uronium Salts (HATU, HBTU, HCTU, COMU): These are currently the most
effective and widely used reagents for difficult couplings.[6][7]

o HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide
hexafluorophosphate) is often considered the gold standard.[5][7][8] It forms a highly
reactive OAt-ester, and the presence of the pyridine nitrogen in the HOALt leaving group is
thought to provide anchimeric assistance, stabilizing the transition state and accelerating
the coupling reaction.[9]

© 2026 BenchChem. All rights reserved. 2/14 Tech Support


https://www.benchchem.com/pdf/Technical_Support_Center_Strategies_to_Reduce_Racemization_During_Peptide_Coupling.pdf
https://pdf.benchchem.com/558/Optimizing_coupling_reagents_for_sterically_hindered_Boc_L_proline.pdf
https://pdf.benchchem.com/1177/The_Inner_Workings_of_a_Peptide_Synthesis_Powerhouse_A_Technical_Guide_to_the_HATU_Reagent.pdf
https://pdf.benchchem.com/558/How_to_improve_the_coupling_efficiency_of_sterically_hindered_Boc_arg_boc_2_OH.pdf
https://pdf.benchchem.com/557/Technical_Support_Center_Optimizing_Coupling_Reactions_for_Sterically_Hindered_Amino_Acids.pdf
https://pdf.benchchem.com/557/Technical_Support_Center_Optimizing_Coupling_Reactions_for_Sterically_Hindered_Amino_Acids.pdf
https://pdf.benchchem.com/558/Optimizing_coupling_reagents_for_sterically_hindered_Boc_L_proline.pdf
https://pdf.benchchem.com/1627/A_Head_to_Head_Battle_Benchmarking_Coupling_Reagents_for_the_Synthesis_of_Difficult_Peptide_Sequences.pdf
https://www.peptidescientific.com/news/commonly-used-coupling-reagents-in-peptide-synthesis/
https://pdf.benchchem.com/1177/The_Inner_Workings_of_a_Peptide_Synthesis_Powerhouse_A_Technical_Guide_to_the_HATU_Reagent.pdf
https://www.peptidescientific.com/news/commonly-used-coupling-reagents-in-peptide-synthesis/
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra06655d
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/peptide-coupling-reagents-selection-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1579699?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
incorporates the more acidic 6-Chloro-HOBt, leading to a more reactive active ester than
HBTU.[1][10]

o COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-
morpholinomethylene)lmethanaminium hexafluorophosphate) is a third-generation
uronium salt that incorporates an OxymaPure® leaving group.[10] It offers comparable
efficiency to HATU with improved safety (avoiding potentially explosive benzotriazole
derivatives) and better solubility.[10][11]

e Phosphonium Salts (PyBOP, PyAOP):

o PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a classic
phosphonium reagent that activates the carboxyl group as a HOBt ester.[12]

o PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is the
more reactive phosphonium analogue of HATU, forming the same highly reactive OAt
ester.[9][12] A key advantage of phosphonium salts is that they do not have a guanidinium
moiety, thus avoiding the chain-terminating guanidinylation side reaction that can occur
with uronium salts.[9][12]

The Critical Role of Additives

In any coupling reaction, particularly those involving carbodiimides (DCC, DIC), the use of
additives is essential.[10] These reagents, such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-
7-azabenzotriazole (HOALt), and OxymaPure®, serve two primary functions:

e Suppressing Racemization: They intercept the initial highly reactive species (e.g., O-
acylisourea from carbodiimides) to form an active ester that is less prone to forming the
racemization-prone oxazolone intermediate.[4][13][14]

¢ Increasing Reaction Rate: The resulting active esters (OBt, OAt, Oxyma) are more reactive
towards the incoming amine than the initial activated species, accelerating the desired
peptide bond formation.[10][13]

HOAt and Oxyma are generally more effective than HOBt at both accelerating the reaction and
suppressing racemization due to the electronic properties of their ring systems.[4][11]
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Optimizing Reaction Parameters: A Multi-Factorial
Approach

Beyond the choice of reagent, several other parameters must be carefully controlled to ensure

SucCcCess.

Solvent Selection

The solvent must effectively solvate the growing peptide chain, especially in solid-phase
peptide synthesis (SPPS), to prevent aggregation and ensure accessibility of the reactive sites.
[1][15]

» N-Methyl-2-pyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its
superior solvating properties, which can be critical for difficult sequences.[1][15]

» Dimethylformamide (DMF): A standard and effective solvent, though it can degrade over time
to release dimethylamine, which can cause premature deprotection of Fmoc groups.[15]

e Solvent Mixtures: For extremely problematic sequences prone to aggregation, mixtures such
as DCM/DMF/NMP or the addition of chaotropic agents like DMSO can be beneficial.[1][16]

Base Selection and Stoichiometry

A non-nucleophilic tertiary amine is required to facilitate the reaction, primarily by deprotonating
the carboxylic acid.

» N,N-Diisopropylethylamine (DIPEA): The most commonly used base. However, it can
contribute to racemization, so its concentration should be minimized.[5][14]

» 2,4,6-Collidine: A more sterically hindered and weaker base than DIPEA, often
recommended in cases with a high risk of racemization.[14][17]

» Stoichiometry: Typically, 2 equivalents of base are used relative to the amino acid. For highly
sensitive couplings, reducing this to 1 equivalent when using reagents like COMU can be
advantageous.[11]

Temperature and Reaction Time
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Steric hindrance slows reaction rates, necessitating adjustments to time and temperature.

o Extended Reaction Time: Increasing coupling times from a standard 1-2 hours to 4 hours or
even overnight can be necessary to drive the reaction to completion.[1]

o Elevated Temperature: Gentle heating (e.g., 40-50°C) can help overcome the activation
energy barrier. This must be balanced against the increased risk of racemization at higher
temperatures.[1][14]

» Microwave-Assisted SPPS (MA-SPPS): This technology is highly effective for difficult
couplings, as it uses microwave energy to rapidly and efficiently heat the reaction, often
leading to higher purities in shorter times.[1]

Acyl Fluorides for Extreme Cases

For the most challenging couplings, such as incorporating consecutive a,a-disubstituted amino
acids, even potent onium salts may fail. In these situations, converting the Boc-amino acid to its
acyl fluoride is a highly effective strategy.[1][18] Reagents like TFFH
(Tetramethylfluoroformamidinium hexafluorophosphate) can generate amino acid fluorides in
situ, which are extremely reactive due to the small size and high electronegativity of the fluoride
leaving group.[10][11]

Comparative Data and Decision Workflow

Choosing the right conditions is critical. The table below summarizes common strategies, and
the workflow diagram provides a decision-making framework.

Table 1: Comparison of Coupling Strategies for Hindered
Boc-Amino Acids

© 2026 BenchChem. All rights reserved. 5/14 Tech Support


https://pdf.benchchem.com/557/Technical_Support_Center_Optimizing_Coupling_Reactions_for_Sterically_Hindered_Amino_Acids.pdf
https://pdf.benchchem.com/557/Technical_Support_Center_Optimizing_Coupling_Reactions_for_Sterically_Hindered_Amino_Acids.pdf
https://pdf.benchchem.com/1650/Technical_Support_Center_Strategies_to_Prevent_Racemization_During_Peptide_Synthesis.pdf
https://pdf.benchchem.com/557/Technical_Support_Center_Optimizing_Coupling_Reactions_for_Sterically_Hindered_Amino_Acids.pdf
https://pdf.benchchem.com/557/Technical_Support_Center_Optimizing_Coupling_Reactions_for_Sterically_Hindered_Amino_Acids.pdf
https://pubs.rsc.org/en/content/articlehtml/2016/ob/c5ob02129d
https://www.bachem.com/articles/peptides/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/
https://pubs.acs.org/doi/10.1021/acs.oprd.8b00159
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1579699?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Reagent Relative Racemiza
Strategy Base Solvent . . Best For
System Speed tion Risk
Moderately
hindered
Standard :
o residues
Carbodiimi  DIC/HOBt DIPEA DMF/DCM Slow Moderate
where cost
de ]
is a factor.
[10][19]
General-
Uronium purpose for
HBTU /
Salt HOBL DIPEA DMF/NMP Fast Low hindered
(Standard) couplings.
[71[20]
Highly
hindered [3-
] branched,
Uronium
] DIPEA/Coll Aib, or N-
Salt (High HATU o NMP Very Fast Very Low
idine methylated
Power) )
amino
acids.[5][6]
[7]
Excellent
for
fragment
condensati
Phosphoni DIPEA/Coll on and
PyAOP o NMP Very Fast Very Low )
um Salt idine hindered
couplings;
avoids
guanidinyla
tion.[9][12]
Modern comMu DIPEA (1-2 NMP/DMF Very Fast Very Low Safer,
Uronium eq.) highly
Salt effective
alternative
© 2026 BenchChem. All rights reserved. 6/14 Tech Support


https://www.bachem.com/articles/peptides/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/
https://patents.google.com/patent/CN119504926A/en
https://www.peptidescientific.com/news/commonly-used-coupling-reagents-in-peptide-synthesis/
https://pubmed.ncbi.nlm.nih.gov/1478786/
https://pdf.benchchem.com/1177/The_Inner_Workings_of_a_Peptide_Synthesis_Powerhouse_A_Technical_Guide_to_the_HATU_Reagent.pdf
https://pdf.benchchem.com/1627/A_Head_to_Head_Battle_Benchmarking_Coupling_Reagents_for_the_Synthesis_of_Difficult_Peptide_Sequences.pdf
https://www.peptidescientific.com/news/commonly-used-coupling-reagents-in-peptide-synthesis/
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/peptide-coupling-reagents-selection-guide
https://www.researchgate.net/publication/239186656_HOBt_and_HOAt-Derived_Immonium_Salts_New_and_Highly_Efficient_Coupling_Reagents_for_Peptide_Synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1579699?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

to HATU;
good for
MA-SPPS.
[10][11]

Acyl

Fluoride

TFFH

DIPEA/Coll

idine

Extremely
Fast

Very Low

Extremely
hindered
couplings
(e.g., Aib-
Aib) where
other
methods
fail.[1][10]
[11]

Workflow for Selecting Coupling Conditions
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Caption: Decision workflow for coupling hindered amino acids.
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Detailed Experimental Protocols
Protocol 1: High-Efficiency Coupling of a Hindered Boc-
Amino Acid using HATU (SPPS)

This protocol is suitable for coupling residues like Boc-Aib-OH or Boc-N-Me-Val-OH onto a
resin-bound peptide with a free N-terminal amine.

Materials:

Peptide-resin (1.0 eq, pre-swollen in NMP)

Hindered Boc-amino acid (4.0 eq)

HATU (3.9 eq)

DIPEA (8.0 eq)

Anhydrous NMP

Procedure:

Resin Preparation: Ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound
peptide is removed and the resin has been thoroughly washed with NMP.

e Pre-activation: In a separate vessel, dissolve the hindered Boc-amino acid (4.0 eq) and
HATU (3.9 eq) in anhydrous NMP.

o Add DIPEA (8.0 eq) to the activation mixture. A color change (typically to yellow) may be
observed.

o Allow the mixture to pre-activate for 2-5 minutes at room temperature. Do not let it stand for
too long, as the activated species can degrade.

o Coupling: Add the activated amino acid solution to the vessel containing the swollen,
deprotected peptide-resin.

© 2026 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1579699?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult
couplings, extend the reaction time to overnight.[1]

e Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser
test (for primary amines) or Chloranil test (for secondary amines) to check for completion. A
negative result indicates a complete reaction.

e Washing: Once the reaction is complete, drain the reaction vessel and wash the resin
extensively with NMP (3x), DCM (3x), and NMP (3x) to remove all excess reagents and
byproducts.

e Double Coupling (Optional): If the monitoring test is positive, repeat steps 2-8 with a fresh
solution of activated amino acid to drive the reaction to completion.[1]

Protocol 2: Acyl Fluoride Generation and Coupling for
Extremely Hindered Residues (SPPS)

This protocol is an aggressive strategy for couplings that fail even with HATU.

Materials:

Peptide-resin (1.0 eq, pre-swollen in DCM)

Extremely hindered Boc-amino acid (e.g., Boc-Aib-OH) (3.0 eq)

TFFH (2.9 eq)

2,4,6-Collidine (6.0 eq)

Anhydrous DCM
Procedure:

o Resin Preparation: Ensure the N-terminal of the resin-bound peptide is deprotected and the
resin is washed and swollen in anhydrous DCM.

o Acyl Fluoride Formation: In a separate, dry glass vessel, dissolve the hindered Boc-amino
acid (3.0 eq) in anhydrous DCM.
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e Add TFFH (2.9 eq) followed by 2,4,6-Collidine (6.0 eq).

 Stir the mixture at room temperature for 10-15 minutes to ensure complete formation of the
acyl fluoride.

e Coupling: Add the acyl fluoride solution directly to the reaction vessel containing the peptide-
resin.

o Agitate the mixture for 1-2 hours at room temperature.

e Monitoring & Washing: Monitor the reaction for completion as described in Protocol 1 (step
7). Once complete, wash the resin as described in Protocol 1 (step 8).

Visualizing the Core Mechanism: HATU-Mediated
Coupling
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Step 1: Carboxylic Acid Activation
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Step 2: Nucleophilic Attag

R'-NH:z HOAt

(N-terminal amine) (Byproduct) attacks
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(New Peptide Bond)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

© 2026 BenchChem. All rights reserved. 12/14 Tech Support


https://www.benchchem.com/product/b1579699/docs?utm_src=pdf-body-img#application-note-optimized-coupling-conditions-for-sterically-hindered-boc-amino-acids
https://www.benchchem.com/product/b1579699?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1579699?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

. pdf.benchchem.com [pdf.benchchem.com]
. pdf.benchchem.com [pdf.benchchem.com]
. pdf.benchchem.com [pdf.benchchem.com]
. benchchem.com [benchchem.com]

. pdf.benchchem.com [pdf.benchchem.com]

. pdf.benchchem.com [pdf.benchchem.com]

N oo o B~ oW N P

. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology
[peptidescientific.com]

8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the
development of peptide-drug conjugates - RSC Advances (RSC Publishing)
DOI:10.1039/C7RA06655D [pubs.rsc.org]

9. INBEEXKhEFEFERT [sigmaaldrich.com]
10. bachem.com [bachem.com]
11. pubs.acs.org [pubs.acs.org]
12. researchgate.net [researchgate.net]

13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides
[creative-peptides.com]

14. pdf.benchchem.com [pdf.benchchem.com]
15. peptide.com [peptide.com]
16. peptide.com [peptide.com]
17. semanticscholar.org [semanticscholar.org]

18. A protocol for amide bond formation with electron deficient amines and sterically
hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing)
DOI:10.1039/C50B02129D [pubs.rsc.org]

19. CN119504926A - A method for preparing Boc-His(Trt)-Aib-OH - Google Patents
[patents.google.com]

20. Comparative study of methods to couple hindered peptides - PubMed
[pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Application Note: Optimized Coupling Conditions for
Sterically Hindered Boc-Amino Acids]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1579699/docs#application-note-optimized-coupling-
conditions-for-sterically-hindered-boc-amino-acids]

© 2026 BenchChem. All rights reserved. 13/14 Tech Support


https://pdf.benchchem.com/557/Technical_Support_Center_Optimizing_Coupling_Reactions_for_Sterically_Hindered_Amino_Acids.pdf
https://pdf.benchchem.com/558/Optimizing_coupling_reagents_for_sterically_hindered_Boc_L_proline.pdf
https://pdf.benchchem.com/558/How_to_improve_the_coupling_efficiency_of_sterically_hindered_Boc_arg_boc_2_OH.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Strategies_to_Reduce_Racemization_During_Peptide_Coupling.pdf
https://pdf.benchchem.com/1177/The_Inner_Workings_of_a_Peptide_Synthesis_Powerhouse_A_Technical_Guide_to_the_HATU_Reagent.pdf
https://pdf.benchchem.com/1627/A_Head_to_Head_Battle_Benchmarking_Coupling_Reagents_for_the_Synthesis_of_Difficult_Peptide_Sequences.pdf
https://www.peptidescientific.com/news/commonly-used-coupling-reagents-in-peptide-synthesis/
https://www.peptidescientific.com/news/commonly-used-coupling-reagents-in-peptide-synthesis/
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra06655d
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra06655d
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra06655d
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/peptide-coupling-reagents-selection-guide
https://www.bachem.com/articles/peptides/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/
https://pubs.acs.org/doi/10.1021/acs.oprd.8b00159
https://www.researchgate.net/publication/239186656_HOBt_and_HOAt-Derived_Immonium_Salts_New_and_Highly_Efficient_Coupling_Reagents_for_Peptide_Synthesis
https://www.creative-peptides.com/resources/the-role-of-hobt-and-hbtu-in-peptide-coupling-reactions.html
https://www.creative-peptides.com/resources/the-role-of-hobt-and-hbtu-in-peptide-coupling-reactions.html
https://pdf.benchchem.com/1650/Technical_Support_Center_Strategies_to_Prevent_Racemization_During_Peptide_Synthesis.pdf
https://www.peptide.com/resources/solid-phase-peptide-synthesis/solvents-for-solid-phase-peptide-synthesis/
https://www.peptide.com/resources/solid-phase-peptide-synthesis/aggregation-racemization-and-side-reactions/
https://www.semanticscholar.org/paper/Peptide-Coupling-in-the-Presence-of-Highly-Hindered-Carpino-Ionescu/baa4a9ae92fb2fd5b7a83577e046abc09751d7eb
https://pubs.rsc.org/en/content/articlehtml/2016/ob/c5ob02129d
https://pubs.rsc.org/en/content/articlehtml/2016/ob/c5ob02129d
https://pubs.rsc.org/en/content/articlehtml/2016/ob/c5ob02129d
https://patents.google.com/patent/CN119504926A/en
https://patents.google.com/patent/CN119504926A/en
https://pubmed.ncbi.nlm.nih.gov/1478786/
https://pubmed.ncbi.nlm.nih.gov/1478786/
https://www.benchchem.com/product/b1579699/docs#application-note-optimized-coupling-conditions-for-sterically-hindered-boc-amino-acids
https://www.benchchem.com/product/b1579699/docs#application-note-optimized-coupling-conditions-for-sterically-hindered-boc-amino-acids
https://www.benchchem.com/product/b1579699/docs#application-note-optimized-coupling-conditions-for-sterically-hindered-boc-amino-acids
https://www.benchchem.com/product/b1579699/docs#application-note-optimized-coupling-conditions-for-sterically-hindered-boc-amino-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1579699?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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